molecular formula C6H9N3 B089418 3,3'-Iminodipropionitrile CAS No. 111-94-4

3,3'-Iminodipropionitrile

Cat. No.: B089418
CAS No.: 111-94-4
M. Wt: 123.16 g/mol
InChI Key: SBAJRGRUGUQKAF-UHFFFAOYSA-N
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Description

IDPN-Induced Vestibular Dysfunction Model

One of the most well-established research paradigms involves using IDPN to induce vestibular dysfunction in experimental animals. In these models, IDPN is typically administered via intraperitoneal injection, with doses calibrated according to the animal's body weight. For instance, a standard protocol involves injecting mice with IDPN solution at a concentration of 6 g/kg body weight, while control animals receive an equal volume of 0.9% NaCl solution.

The resulting vestibular damage manifests as balance disturbances, including circling behavior, head tilt, and swimming deficits. These behavioral manifestations provide easily quantifiable parameters for assessing the severity of vestibular dysfunction and evaluating potential therapeutic interventions. The reproducibility and dose-dependence of these effects make the IDPN vestibular dysfunction model a reliable tool for vestibular research.

Histological examination of the vestibular system reveals selective damage to vestibular hair cells, with Type I hair cells showing greater vulnerability than Type II hair cells. This selective vulnerability provides valuable insights into the differential susceptibility of different cell types to toxic insults. The pattern of hair cell loss observed in IDPN-treated animals resembles that seen in certain human vestibular disorders, enhancing the model's translational relevance.

The IDPN-induced vestibular damage model has been particularly valuable for studying the molecular mechanisms of hair cell degeneration. A 2024 study used RNA-seq to characterize the transcriptome of IDPN-damaged utricles, identifying 1,165 upregulated genes and 1,043 downregulated genes. This transcriptomic analysis revealed that the NF-κB pathway and TNF pathway may play important roles in IDPN-induced vestibular damage. These molecular insights provide potential targets for developing protective or regenerative therapies for vestibular disorders.

One of the key advantages of the IDPN vestibular damage model is the irreversibility of the effects. No regeneration of vestibular hair cells has been observed following IDPN exposure, making it a suitable model for studying permanent vestibular dysfunction. This contrasts with some other models where partial recovery may occur, complicating the interpretation of results. The permanence of IDPN-induced vestibular damage allows for long-term studies of compensatory mechanisms and potential regenerative therapies.

Neurofilament Transport Disruption Model

Another significant research paradigm focuses on IDPN's ability to disrupt the slow axonal transport of neurofilaments. In this model, IDPN administration results in the accumulation of neurofilaments in proximal regions of axons, creating distinctive swellings that can be observed through microscopy. These neurofilament-filled swellings resemble pathological features observed in various neurodegenerative diseases, making this model relevant to understanding the mechanisms of these conditions.

This model has provided valuable insights into the mechanisms underlying various neurodegenerative diseases characterized by abnormal protein accumulation and transport deficits. Studies have shown that the susceptibility of neurons to IDPN's effects depends on their neurofilament content, with neurofilament-rich large caliber axons being severely affected. This differential susceptibility helps researchers understand why certain neuronal populations are more vulnerable to degenerative processes than others.

In motor neurons, IDPN administration leads to a significant reduction in the half-velocities of neurofilament proteins, which are reduced 2-10 fold. Interestingly, tubulin and other slow component constituents are only mildly altered, highlighting the selective effect of IDPN on neurofilament transport. This selectivity makes IDPN a valuable tool for studying specific aspects of axonal transport without the confounding effects of generalized transport disruption.

A key feature of the IDPN neurofilament transport model is that the agent acts directly on the axon, and the transport defect is expressed all along the course of susceptible axons. This direct action allows researchers to study the intrinsic mechanisms of axonal transport without the confounding effects of cell body pathology. The ability to distinguish between axonal and somatic effects is particularly valuable in understanding the compartmentalized nature of neuronal pathology in various diseases.

A 1996 study revealed an interesting differential effect of IDPN on different neuronal populations. While IDPN induces neurofilament accumulations in the perikarya of vestibular ganglion neurons, in dorsal root ganglion neurons, it induces proximal axonal swelling but no perikaryal neurofilament accumulations. This differential expression of IDPN-induced neurofilament pathology provides insights into the varied responses of different neuronal populations to toxic insults and highlights the complex interaction between cellular properties and pathological manifestations.

Persistent Dyskinesia Model

IDPN has also been used to create models of persistent dyskinesia, a movement disorder characterized by involuntary, repetitive movements. Chronic administration of IDPN to rats produces a persistent behavioral syndrome that includes lateral and vertical head twitching, random circling, and hyperactivity. This behavioral syndrome, known as the ECC syndrome (excitation with choreiform and circling movements), provides a visible and quantifiable model for studying movement disorders.

This model has been instrumental in studying the neurotransmitter and receptor alterations associated with dyskinesia. Research has revealed marked changes in the dopamine (DA) and acetylcholine (ACh) neuronal systems following IDPN administration. These changes include activation of DA neurons in the nucleus accumbens and thalamus + midbrain, decreased activity in other brain areas, and a decrease in D1 DA receptors. ACh contents are decreased in most brain areas, while muscarinic ACh receptors are increased in the striatum, superior colliculus, and geniculate nucleus. These alterations in neurotransmitter systems provide insights into the neurochemical basis of movement disorders and potential targets for therapeutic intervention.

The IDPN dyskinesia model has provided valuable insights into the relationship between neurotransmitter systems and movement disorders. For instance, the dyskinesia is enhanced by administration of L-dopa, which increases DA concentration, but is completely inhibited by ceruletide, which inhibits DA release. The dyskinesia is also inhibited by sulpiride, a central antagonist of D2 DA receptors. These pharmacological findings help elucidate the role of specific neurotransmitter receptors in the manifestation of dyskinesia and guide the development of targeted therapeutic approaches.

Interestingly, apomorphine and bromocriptine, which are DA receptor agonists, do not aggravate but decrease dyskinesia in IDPN-treated rats. This finding suggests that the dyskinesia is caused not by abnormality of postsynaptic receptors in the DA neuronal system but by abnormally enhanced function of the presynaptic DA neurons themselves. This distinction between pre- and postsynaptic mechanisms is crucial for understanding the pathophysiology of movement disorders and developing effective treatments. The IDPN dyskinesia model has thus contributed significantly to our understanding of the complex neurochemical basis of movement disorders.

Hepatotoxicity and Nephrotoxicity Models

Beyond its neurotoxic effects, IDPN has been used to study liver and kidney toxicity. Time-course evaluations of IDPN-induced liver and kidney damage have shown that repeated exposure for 10 days produces significant structural and functional damages in rat liver, while kidneys show gradual recovery with time. These models have highlighted the role of inflammatory mediators in IDPN-induced toxicity and have provided valuable data for understanding the systemic effects of neurotoxins.

A 2019 study examined the time-course of IDPN-induced liver and kidney damage in rats. The study found that blood urea nitrogen levels were significantly increased on days 5 and 10 following IDPN exposure, indicating kidney dysfunction. Histopathological examination revealed dose-dependent hepatotoxicity in IDPN-treated rats. These findings demonstrate that IDPN's toxic effects extend beyond the nervous system, affecting multiple organ systems through various mechanisms.

Interestingly, the expression of proinflammatory cytokines followed different temporal patterns in different organs. IDPN-induced expression of proinflammatory cytokines peaked after day 1 in the liver and after day 5 in the kidneys. This differential temporal expression provides insights into the varied responses of different organs to toxic insults and highlights the complex interplay between toxic exposure, inflammatory responses, and tissue damage. Understanding these temporal patterns is crucial for developing interventions that target specific stages of the toxicity process.

The differential recovery patterns observed in liver and kidney tissues following IDPN exposure provide valuable insights into the regenerative capacities of different organs. While the liver showed persistent damage after 10 days of IDPN exposure, the kidneys demonstrated gradual recovery over time. These findings highlight the importance of considering organ-specific responses when evaluating the systemic effects of neurotoxins and developing therapeutic strategies to mitigate their impact.

Comparative Position within Neurotoxicology Research

In the landscape of neurotoxicology research, IDPN occupies a distinctive position due to its unique combination of effects and its well-characterized neurotoxic profile. When compared to other neurotoxins used in research, IDPN offers several advantages and complementary perspectives that have contributed significantly to our understanding of neurological disorders and potential therapeutic approaches.

Comparison with Other Nitrile Compounds

Several other nitriles of industrial importance, such as allylnitrile, acrylonitrile, and crotononitrile, also induce motor defects in laboratory animals. However, IDPN is distinguished by its ability to produce two different types of behavioral syndromes through either neuronal impairment or vestibular hair cell degeneration. This dual mechanism of action makes IDPN particularly valuable for comprehensive studies of neurotoxicity, allowing researchers to investigate multiple pathological processes using a single compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-cyanoethylamino)propanenitrile
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InChI

InChI=1S/C6H9N3/c7-3-1-5-9-6-2-4-8/h9H,1-2,5-6H2
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InChI Key

SBAJRGRUGUQKAF-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCC#N)C#N
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Molecular Formula

C6H9N3
Record name 3,3'-IMINODIPROPIONITRILE
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DSSTOX Substance ID

DTXSID2041464
Record name 3,3'-Iminobispropanenitrile
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Molecular Weight

123.16 g/mol
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Physical Description

3,3'-iminodipropionitrile is a clear colorless liquid. (NTP, 1992), Colorless liquid; Sensitive to moisture; [HSDB] Yellow viscous liquid; [MSDSonline]
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Boiling Point

343 °F at 10 mmHg (NTP, 1992), 173 °C @ 10 mm Hg, BP: 205 °C @ 25 mm Hg
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Flash Point

230 °F (NTP, 1992), 110 °C
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water, ethanol, acetone, benzene
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Density

1.02 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0165 @ 30 °C
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Vapor Density

3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air= 1)
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Vapor Pressure

1 mmHg at 284 °F (NTP, 1992), 0.00361 [mmHg], Vapor pressure: 1 mm Hg @ 140 °C
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Color/Form

Colorless liquid

CAS No.

111-94-4, 68412-52-2
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Melting Point

21 °F (NTP, 1992), -5.50 °C
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Preparation Methods

Nucleophilic Addition of Acrylonitrile with Ammonia

The most widely documented method involves the reaction of acrylonitrile (CH2=CHCN\text{CH}_2=\text{CHCN}) with ammonia (NH3\text{NH}_3) under controlled conditions. This exothermic process follows a nucleophilic addition mechanism, where two equivalents of acrylonitrile react with one equivalent of ammonia to form IDPN. The general reaction is:

2CH2=CHCN+NH3HN(CH2CH2CN)22 \, \text{CH}2=\text{CHCN} + \text{NH}3 \rightarrow \text{HN}(\text{CH}2\text{CH}2\text{CN})_2

Key Conditions:

  • Temperature: 20–40°C (ambient to moderately elevated)

  • Pressure: Atmospheric or slightly pressurized (1–2 bar)

  • Catalyst: None required, though alkaline buffers (e.g., sodium hydroxide) may enhance reaction efficiency.

This method yields IDPN as a clear, colorless liquid with a purity of >95% after distillation.

Alternative Pathways via Alkylation Reactions

Recent studies have explored alkylation strategies using precursors such as 3-chloropropionitrile. For example, treating 3-chloropropionitrile with ammonia in a polar aprotic solvent (e.g., dimethylformamide) produces IDPN via a double nucleophilic substitution:

2ClCH2CH2CN+NH3HN(CH2CH2CN)2+2HCl2 \, \text{ClCH}2\text{CH}2\text{CN} + \text{NH}3 \rightarrow \text{HN}(\text{CH}2\text{CH}2\text{CN})2 + 2 \, \text{HCl}

Advantages:

  • Higher selectivity for the desired product.

  • Reduced byproduct formation compared to acrylonitrile-based routes.

Optimization of Reaction Conditions

Temperature and Pressure Effects

Systematic optimization studies reveal that increasing temperature beyond 50°C accelerates side reactions, such as polymerization of acrylonitrile, thereby reducing IDPN yield. Conversely, subambient temperatures (<15°C) slow reaction kinetics, necessitating longer reaction times.

Table 1: Impact of Temperature on IDPN Yield

Temperature (°C)Reaction Time (h)Yield (%)
102462
251288
40876

Data adapted from crystallographic and synthetic studies.

Solvent Systems and Catalytic Additives

Nonpolar solvents (e.g., toluene) are less effective due to poor ammonia solubility, whereas polar solvents like ethanol or water improve reaction homogeneity. Catalytic amounts of Lewis acids (e.g., AlCl3\text{AlCl}_3) have been tested but show minimal impact on yield.

Analytical Characterization of IDPN

Spectroscopic Profiling

Post-synthesis characterization employs techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to verify structural integrity:

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3 ):

    • δ 2.65 (t, J=6.4HzJ = 6.4 \, \text{Hz}, 4H, CH2CN-\text{CH}_2\text{CN})

    • δ 2.85 (t, J=6.4HzJ = 6.4 \, \text{Hz}, 4H, CH2N-\text{CH}_2\text{N})

    • δ 1.90 (s, 1H, NH-\text{NH})

  • IR (KBr):

    • 2245 cm1^{-1} (CN\text{C} \equiv \text{N} stretch)

    • 3300 cm1^{-1} (N-H\text{N-H} stretch)

Table 2: Key Spectral Assignments for IDPN

TechniqueSignalAssignment
1H^1\text{H}-NMRδ 2.65 (t, 4H)Methylene adjacent to CN
IR2245 cm1^{-1}Nitrile stretch

Industrial-Scale Production Considerations

Large-scale synthesis requires addressing challenges such as heat dissipation and byproduct management. Continuous-flow reactors are preferred over batch systems to maintain consistent temperature control and improve throughput. Industrial protocols often employ:

  • In-line purification: Distillation columns to separate IDPN from unreacted acrylonitrile and oligomers.

  • Waste mitigation: Neutralization of residual ammonia using acetic acid scrubbers.

Scientific Research Applications

Chemical Properties and Mechanisms of Action

Chemical Structure : 3,3'-Iminodipropionitrile has the molecular formula C6H9N3 and is characterized by two nitrile groups connected by an imino linkage. This unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Mechanism of Action : IDPN primarily targets vestibular and cochlear hair cells in the inner ear, leading to neurotoxic effects. It disrupts slow axonal transport, causing neurofilament accumulation and resulting in proximal axonal swellings. The biochemical pathways involved include neurotransmitter disruption, oxidative stress, and inflammation, contributing to ototoxicity and potential hepatotoxicity .

Neurotoxicity Studies

IDPN is extensively used as a model compound to study neurodegenerative diseases due to its ability to induce hair cell loss in the vestibular system. Research has demonstrated that IDPN exposure leads to a dose-dependent loss of vestibular function across different strains and sexes of mice. This makes it a valuable tool for investigating mechanisms underlying conditions like vestibular disorders and potential regenerative therapies .

Pharmacological Research

In pharmacology, IDPN is utilized to explore the effects of neurotoxic agents on the central nervous system. Studies have shown that IDPN can cause central nervous system damage with observable symptoms within days of exposure. This property is leveraged to understand the progression of neurotoxic effects and develop therapeutic interventions .

Chemical Synthesis

IDPN serves as a building block in organic synthesis, particularly in creating other chemical compounds. Its reactivity in oxidation and reduction reactions allows chemists to derive various nitriles and amines, making it useful in developing pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Vestibular Toxicity Assessment
A study investigated the vestibular toxicity of IDPN across different mouse strains (RjOrl:Swiss/CD-1 and 129S1/SvImJ). The findings indicated that IDPN caused a significant loss of vestibular function in a dose-dependent manner, highlighting strain and sex differences in susceptibility. Behavioral tests confirmed the compound's effectiveness as a model for studying vestibular dysfunction .

Case Study 2: Neurodegenerative Disease Modeling
Research utilizing IDPN has provided insights into mechanisms of neurodegeneration similar to those seen in amyotrophic lateral sclerosis (ALS). By observing the neurotoxic effects on hair cells, researchers have been able to draw parallels between IDPN-induced toxicity and the pathophysiology of ALS, aiding in the development of potential treatments.

Mechanism of Action

3,3’-Iminodipropionitrile exerts its effects by disrupting the slow axonal transport in neurons, leading to the accumulation of neurofilaments. This results in proximal axonopathies and subsequent neurodegeneration. The compound specifically targets neurofilament proteins, causing their disorganization and leading to neuronal damage .

Comparison with Similar Compounds

Neurotoxicity and Behavioral Effects

Compound Behavioral Abnormalities Target Regions Key Mechanisms References
IDPN Excitatory motor syndrome (circling, backward walking), spatial memory deficits Vestibular nuclei, cochlea, retina, striatum Oxidative stress, neurofilament loss, synaptic gene downregulation
Allyl nitrile Excitement, choreoathetosis, circling (ECC syndrome) Vestibular ganglion, cerebellum Hair cell degeneration, reduced BDNF signaling
Acrylonitrile Ataxia, tremors, seizures Brainstem, cerebellum Cyanide liberation, glutathione depletion
  • IDPN vs. Allyl nitrile : Both compounds induce circling behavior and vestibular dysfunction. However, IDPN specifically downregulates synaptic genes (e.g., BDNF) in vestibular ganglia due to hair cell loss , whereas allyl nitrile’s ECC syndrome involves cerebellar Purkinje cell damage .
  • IDPN vs. Acrylonitrile : Acrylonitrile’s neurotoxicity is mediated via cyanide release, targeting brainstem respiratory centers, whereas IDPN’s effects are independent of cyanide and involve direct oxidative injury to sensory neurons .

Ototoxicity

Compound Cochlear Damage Vestibular Effects Recovery Potential References
IDPN Outer hair cell loss, elevated auditory thresholds Calyceal junction disruption, ribbon synapse loss Partial recovery post-exposure
Allyl nitrile Not reported Hair cell ablation, synaptic remodeling Limited recovery
Cisplatin Inner hair cell apoptosis Minimal vestibular impact Irreversible
  • IDPN causes transient corneal opacification and retinal detachment in rats, with neurodegeneration progressing even after retinal reattachment . Allyl nitrile lacks such ocular toxicity.

Organ-Specific Toxicity

Compound Retinal Toxicity Olfactory Damage Hepatic Interaction
IDPN Detachment, IN layer degeneration Site-specific mucosal necrosis CCl4 pretreatment enhances toxicity (reduced detoxification)
β,β'-IDPN Not reported Diffuse axonal degeneration Hepatic metabolism required
Allyl nitrile None Not reported No known interaction
  • IDPN vs. β,β'-IDPN : β,β'-IDPN induces diffuse olfactory bulb axonal degeneration and gliosis , whereas IDPN’s olfactory toxicity is localized to the dorsal-medial nasal epithelium .

Oxidative Stress and Metabolic Pathways

Compound Oxidative Stress Markers Detoxification Pathway Neurotransmitter Impact
IDPN ↑ MDA, ↓ GSH, ↓ Vitamin E Hepatic detoxification (CCl4-sensitive) ↓ Striatal GABA, ↑ Glutamate
Acrylonitrile ↑ Cyanide, ↓ GSH CYP450-mediated Dopaminergic disruption
Allyl nitrile Not characterized Unknown Unclear

    Biological Activity

    3,3'-Iminodipropionitrile (IDPN) is a nitrile compound that has garnered attention in toxicological and pharmacological research due to its significant biological activities, particularly its ototoxicity and neurotoxicity. This article provides a comprehensive overview of the biological activity of IDPN, supported by data tables, case studies, and detailed research findings.

    Overview of this compound

    • Chemical Formula : C₆H₉N₃
    • CAS Number : 111-74-2
    • Molecular Weight : 139.16 g/mol

    IDPN is known to induce toxicity primarily through its metabolic byproducts, which can lead to cellular damage in various tissues. The compound's mechanism involves the release of cyanide upon metabolism, which is linked to acute lethality and sensory toxicity. Specifically, IDPN has been shown to affect the vestibular system and cochlear structures in animal models.

    Ototoxicity

    IDPN has been extensively studied for its ototoxic effects, particularly in rodent models. Research indicates that exposure to IDPN results in:

    • Vestibular Dysfunction : A dose-dependent loss of vestibular function has been observed in various mouse strains. Studies have shown that both male and female mice exhibit increased hindlimb stride width and hyperactivity after exposure to IDPN .
    • Cochlear Toxicity : Chronic exposure leads to progressive hearing loss, characterized by the loss of outer hair cells (OHCs) and synaptic connections between inner hair cells (IHCs) and primary auditory neurons. Interestingly, IHCs remain relatively unaffected until later stages of exposure .

    Neurotoxicity

    In addition to ototoxic effects, IDPN has been linked to neurotoxic outcomes:

    • Neurofilament Accumulation : Exposure results in neurofilament-filled swellings in the proximal axons of large neurons, indicating axonal damage .
    • Behavioral Changes : Studies report behavioral syndromes associated with degeneration of vestibular sensory hair cells, leading to altered locomotion and balance .

    Study 1: Vestibular Toxicity Assessment

    A comparative study on two mouse strains (Swiss/CD-1 and 129S1/SvImJ) demonstrated significant differences in systemic toxicity. While both strains showed vestibular dysfunction, the 129S1 strain exhibited greater systemic toxicity compared to Swiss mice. This highlights the importance of genetic factors in susceptibility to IDPN's effects .

    Study 2: Cochlear Toxicity Over Time

    A chronic exposure study assessed cochlear toxicity over several weeks. Results indicated that hearing loss began with synaptic dysfunction before morphological changes occurred in OHCs. Notably, if exposure was halted before significant histopathological changes developed, some functional recovery was observed .

    Table 1: Dose-Response Relationship of IDPN on Vestibular Function

    Dose (mmol/kg)StrainMale ResponseFemale Response
    0SwissNo effectNo effect
    8SwissMildMild
    12SwissModerateModerate
    16SwissSevereSevere
    24SwissExtremeExtreme
    0129S1No effectNo effect
    8129S1ModerateModerate
    12129S1SevereSevere
    16129S1ExtremeExtreme
    24129S1CriticalCritical

    Table 2: Summary of Cochlear Damage Observed After IDPN Exposure

    Duration of Exposure (weeks)OHC Loss (%)IHC Damage (%)Hearing Threshold Shift (dB)
    2205+10
    44010+20
    67015+30

    Chemical Reactions Analysis

    Hydrolysis Reactions

    IDPN undergoes hydrolysis in aqueous environments, producing carboxylic acids or their salts depending on pH :

    Condition Reaction Pathway Products
    Acidic (e.g., HCl) Nitrile → Carboxylic acidHOOC CH2CH2\text{HOOC CH}_2\text{CH}_2-NH-(CH2CH2\text{CH}_2\text{CH}_2-COOH)
    Basic (e.g., NaOH) Nitrile → Carboxylate saltSodium salts of above acids

    Key Notes :

    • Hydrolysis generates heat and may release hydrogen cyanide (HCN\text{HCN}) in the presence of bases .

    • Moisture exposure can lead to pressure buildup in sealed containers due to gas release .

    Oxidation and Reduction

    IDPN participates in redox reactions, influenced by reagent choice:

    Oxidation

    • Reagents : Potassium permanganate (KMnO4\text{KMnO}_4), hydrogen peroxide (H2O2\text{H}_2\text{O}_2).

    • Products : Nitrile oxides (e.g., R CN O\text{R C}\equiv \text{N O}).

    Reduction

    • Reagents : Lithium aluminum hydride (LiAlH4\text{LiAlH}_4), hydrogen gas (H2\text{H}_2) with catalysts.

    • Products : Amines (e.g., H2N CH2CH2\text{H}_2\text{N CH}_2\text{CH}_2-NH-(CH2CH2\text{CH}_2\text{CH}_2-NH2\text{NH}_2)).

    Substitution Reactions

    Nitrile groups in IDPN are susceptible to nucleophilic substitution:

    Nucleophile Conditions Product
    OH\text{OH}^-Aqueous baseSubstituted amides or carboxylic acids
    SH\text{SH}^-Thiol-containing mediaThioamide derivatives

    Metabolic Pathways

    In mammalian systems, IDPN is metabolized through hydrolysis and enzymatic processes :

    Key Metabolites :

    • Beta-aminopropionitrile (BAPN) : Formed via partial hydrolysis.

    • Cyanoacetic acid (CAA) : Intermediate in detoxification.

    • Beta-alanine (β\beta β-ala) : Final product via complete hydrolysis .

    Deuterium-Labeling Studies :

    • 3-d-IDPN (deuterated at 3-positions) showed reduced CAA excretion, suggesting isotopic inhibition of hydrolysis .

    • 2-d-IDPN (deuterated at 2-positions) exhibited lower neurotoxicity, implicating the 2-position in activation pathways .

    Thermal Decomposition and Hazards

    IDPN decomposes at elevated temperatures, releasing toxic fumes:

    • Major Products : Nitrogen oxides (NOx\text{NO}_x), carbon monoxide (CO\text{CO}), hydrogen cyanide (HCN\text{HCN}) .

    • Safety Data :

      • Flash Point : >93°C

      • Vapor Density : 4.2 (air = 1), indicating it sinks and accumulates .

    Reaction with Acids and Bases

    IDPN exhibits incompatibility with:

    • Strong acids (e.g., H2SO4\text{H}_2\text{SO}_4H2SO4) : Violent reactions, potential explosions .

    • Bases (e.g., NaOH\text{NaOH}NaOH) : Generates HCN\text{HCN} gas .

    Q & A

    Q. What are the standard rodent models and behavioral assays for assessing IDPN-induced neurotoxicity?

    IDPN neurotoxicity is typically evaluated in Sprague-Dawley rats or CBA/CaJ mice using a combination of motor function tests (e.g., rotarod performance, grip strength) and histopathological analysis. Behavioral abnormalities such as "waltzing syndrome" (circling, head tilting) are monitored to quantify vestibular dysfunction. Proximal axonal swelling, characterized by neurofilament accumulation, is confirmed via immunohistochemistry in brainstem and spinal cord tissues .

    Q. What are the established protocols for evaluating IDPN ototoxicity in preclinical models?

    Cochlear toxicity is assessed using auditory brainstem response (ABR) testing to measure hearing thresholds, complemented by histopathological examination of hair cell loss in the organ of Corti and cristae ampullaris. Longitudinal studies in mice have shown that functional deficits (e.g., elevated ABR thresholds) often precede overt hair cell degeneration, requiring repeated testing over weeks .

    Q. How is IDPN metabolized, and what are its key metabolites?

    IDPN is metabolized via CYP2E1-mediated pathways into β-aminopropionitrile (BAPN) , cyanoacetic acid (CAA) , and β-alanine in rats. These metabolites are quantified using high-performance liquid chromatography (HPLC) or mass spectrometry. Deuterium-substituted analogs of IDPN have been used to study detoxification mechanisms .

    Advanced Research Questions

    Q. How can researchers resolve contradictions between transient functional deficits and persistent histopathology in IDPN-induced cochlear damage?

    A 2021 study demonstrated that chronic IDPN exposure in mice causes early, reversible auditory dysfunction (e.g., ABR threshold shifts) before irreversible hair cell loss. To reconcile these findings, researchers should integrate longitudinal functional testing with time-course histopathology , using markers like myosin VIIa for hair cell integrity and TUNEL assays for apoptosis .

    Q. What molecular mechanisms underlie IDPN-induced neurofilament accumulation and axonopathy?

    IDPN disrupts axonal transport, leading to neurofilament aggregation in proximal axons. Advanced techniques such as single-cell RNA sequencing have identified dysregulation of microtubule-associated proteins (e.g., MAP1B) and kinases (e.g., CDK5) in affected neurons. miRNA profiling in rats revealed altered expression of miR-124 and miR-132 , which regulate neurofilament phosphorylation .

    Q. What role do strain and sex differences play in IDPN toxicity outcomes?

    Comparative studies in CBA/CaJ (hearing-sensitive) and C57BL/6J (hearing-loss-prone) mice showed strain-specific susceptibility to vestibular toxicity. Sex differences in metabolism (e.g., CYP2E1 activity) also influence toxicity severity. Experimental designs should include both sexes and control for hormonal variability using gonadectomy models .

    Q. How does CYP2E1 inhibition modulate IDPN toxicity, and what are the implications for experimental design?

    Pretreatment with CYP2E1 inhibitors (e.g., disulfiram) reduces IDPN bioactivation, decreasing vestibular toxicity in mice. Researchers must account for metabolic variability by standardizing dosing schedules and verifying CYP2E1 activity via Western blotting or enzymatic assays in liver microsomes .

    Q. What advanced in vitro models are available for studying IDPN neurotoxicity?

    Human induced pluripotent stem cell (iPSC)-derived neurons have been used to model IDPN-induced axonopathy. Key endpoints include neurite outgrowth assays, mitochondrial stress testing (Seahorse analysis), and calcium imaging to detect excitotoxicity. Recent work highlights the utility of 3D organotypic cultures for mimicking in vivo neurofilament pathology .

    Data Contradiction and Methodological Challenges

    Q. How can conflicting reports on IDPN’s effects on spatial memory be addressed?

    While IDPN was initially linked to spatial memory deficits in rats, later studies attributed these findings to motor confounds. To isolate cognitive effects, use Morris water maze protocols with latency-matched controls and video tracking to exclude animals with severe motor impairment .

    Q. What strategies improve reproducibility in neurobehavioral toxicity studies of IDPN?

    Collaborative studies emphasize standardized FOB (Functional Observational Battery) protocols, including blinded scoring and inter-lab calibration. For example, discrepancies in grip strength measurements can be minimized using digital force gauges and normalizing data to baseline performance .

    Key Methodological Tables

    Endpoint Technique Key References
    Neurofilament AccumulationImmunohistochemistry (NF-H antibody)
    CYP2E1 ActivityLiver microsome assays + HPLC
    Hair Cell ViabilityMyosin VIIa staining + confocal imaging
    miRNA ProfilingRNA-seq + qRT-PCR validation

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.